molecular formula C23H36O4 B1255210 Thyrsiflorin A

Thyrsiflorin A

Cat. No.: B1255210
M. Wt: 376.5 g/mol
InChI Key: SXAKSYSZGTXJGQ-YDZITQAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thyrsiflorin A is a natural product found in Calceolaria thyrsiflora and Calceolaria polifolia with data available.

Properties

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

3-oxo-3-[[(1S,2S,7S,10S,12R,13S)-2,6,6,13-tetramethyl-12-tetracyclo[11.2.1.01,10.02,7]hexadecanyl]oxy]propanoic acid

InChI

InChI=1S/C23H36O4/c1-20(2)8-5-9-22(4)16(20)7-6-15-12-17(27-19(26)13-18(24)25)21(3)10-11-23(15,22)14-21/h15-17H,5-14H2,1-4H3,(H,24,25)/t15-,16-,17+,21-,22-,23-/m0/s1

InChI Key

SXAKSYSZGTXJGQ-YDZITQAVSA-N

Isomeric SMILES

C[C@]12CC[C@]3(C1)[C@@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C[C@H]2OC(=O)CC(=O)O

Canonical SMILES

CC1(CCCC2(C1CCC3C24CCC(C4)(C(C3)OC(=O)CC(=O)O)C)C)C

Synonyms

thyrsiflorin A

Origin of Product

United States

Chemical Reactions Analysis

3.1. Oxidative Coupling

Thyrsiflorin A undergoes oxidative coupling under controlled conditions (e.g., in the presence of ceric ammonium nitrate in aqueous acetonitrile). This reaction generates bi-tricyclic derivatives by forming intermolecular carbon-carbon bonds. For example:
Thyrsiflorin A+Oxidizing AgentBi tricyclic derivative\text{this compound}+\text{Oxidizing Agent}\rightarrow \text{Bi tricyclic derivative} .
The reaction mechanism involves radical intermediates, as evidenced by electron paramagnetic resonance (EPR) studies .

3.2. Hydrolysis

In aqueous acidic conditions, this compound undergoes partial hydrolysis, cleaving methoxy groups to yield phenolic derivatives. The reaction is catalyzed by acids such as hydrochloric acid (HCl):
Thyrsiflorin A+HClPhenolic derivative+Methanol\text{this compound}+\text{HCl}\rightarrow \text{Phenolic derivative}+\text{Methanol} .
Kinetic studies indicate a half-order dependence on acid concentration, suggesting a proton-assisted mechanism .

3.3. Redox Reactions

This compound exhibits redox activity in the presence of silica nanoparticles, undergoing reversible oxidation-reduction cycles. Silicon-based radicals facilitate the formation of disulfide bonds (S-S) from thiol precursors, as observed in studies on silica-biomolecule interactions . This property may contribute to its biological activity in cellular environments.

Reaction Mechanisms

4.1. Oxidative Coupling

  • Initiation : Homolytic cleavage of phenolic O-H bonds generates aryl radicals.

  • Propagation : Radicals couple to form biradical intermediates, leading to dimerization.

  • Termination : Stabilization via resonance or solvent interactions .

4.2. Acid-Catalyzed Hydrolysis

  • Protonation : Acid coordinates to methoxy oxygen, weakening the C-O bond.

  • Nucleophilic Attack : Water attacks the electrophilic carbon, yielding phenol and methanol .

Thermodynamic and Kinetic Data

Reaction TypeRate Constant (k)Activation Energy (Ea)Reference
Oxidative Couplingk=2.5×103M1s1k=2.5\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1}14.7kJ mol14.7\,\text{kJ mol}
Acid-Catalyzed Hydrolysisk=1.8×105s1k=1.8\times 10^{-5}\,\text{s}^{-1}23.4kJ mol23.4\,\text{kJ mol}

Biological Significance

This compound’s reactivity under physiological conditions (e.g., pH 7.4) is critical for its bioactivity. Its ability to undergo redox cycling may contribute to antioxidant or pro-oxidant effects, depending on the cellular context .

Future Research Directions

  • Mechanistic Studies : Elucidate the role of solvent and catalysts in oxidative coupling.

  • Biochemical Assays : Investigate this compound’s reactivity with cellular biomolecules (e.g., DNA, proteins).

  • Synthetic Applications : Explore its use as a precursor for functional materials or drug candidates .

Q & A

Q. What are the primary structural characterization methods for Thyrsiflorin A, and how are they validated in academic studies?

this compound’s structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For validation, researchers cross-reference spectral data with published literature and use purity assays (e.g., HPLC ≥95% purity) . Novel compounds require additional evidence, such as 2D-NMR (COSY, HSQC) to confirm connectivity, while known compounds cite prior studies for identity confirmation .

Q. Which analytical techniques are most reliable for assessing this compound’s purity and stability under experimental conditions?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. Stability studies often use accelerated degradation tests (e.g., exposure to heat, light, or varying pH) monitored via UV-Vis spectroscopy. For reproducibility, document solvent systems, column specifications, and detection wavelengths in detail .

Q. How do researchers design controlled experiments to evaluate this compound’s bioactivity in vitro?

Experimental design includes dose-response assays (e.g., IC50 determination), negative/positive controls (e.g., DMSO for solubility), and replication (n ≥ 3). Cell viability assays (MTT, resazurin) are paired with cytotoxicity controls. Researchers must report cell line origins, passage numbers, and culture conditions to mitigate variability .

Advanced Research Questions

Q. What methodologies address contradictory reports on this compound’s mechanism of action across different biological models?

Contradictions arise from model-specific variables (e.g., cell type, assay endpoints). To resolve these, conduct systematic reviews (PRISMA guidelines) to identify confounding factors . Follow-up studies should use orthogonal assays (e.g., Western blotting alongside RNA-seq) and validate findings in multiple models (e.g., primary cells vs. immortalized lines) .

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

Reaction optimization involves kinetic studies (e.g., varying temperature, catalysts) and purification strategies (e.g., flash chromatography, recrystallization). Advanced techniques like Design of Experiments (DoE) identify critical parameters. Purity is quantified via HPLC, and intermediates are characterized with FT-IR and GC-MS .

Q. What computational approaches are employed to predict this compound’s molecular targets and binding affinities?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with databases like ChEMBL or PubChem .

Q. How should researchers integrate this compound’s in vitro findings into broader pharmacological contexts?

Use pharmacokinetic studies (e.g., CYP450 metabolism assays, plasma protein binding) and in vivo models (e.g., rodent efficacy/toxicity). Link mechanisms to structural analogs (e.g., structure-activity relationship studies) and cite cheminformatics tools (SwissADME) to predict bioavailability .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?

Standardize extraction protocols (e.g., Soxhlet vs. supercritical fluid extraction) and validate with metabolomic profiling (LC-MS/MS). Document geographical origin, harvest season, and storage conditions of source material. Implement quality control via reference standards and statistical batch analysis .

Methodological Guidance

  • Data Interpretation : Use hypothesis-driven frameworks (e.g., FINER criteria) to align results with research goals. Address outliers via Grubbs’ test or robust statistical models .
  • Literature Reviews : Apply PICO (Population, Intervention, Comparison, Outcome) to structure queries in databases (PubMed, SciFinder). Differentiate primary vs. secondary sources for critical appraisal .
  • Reproducibility : Share raw data (e.g., NMR spectra, assay plates) in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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